Cas no 84359-61-5 (9-(3-Bromopropyl)-9H-carbazole)
9-(3-Bromopropyl)-9H-carbazole Chemical and Physical Properties
Names and Identifiers
-
- 9H-Carbazole, 9-(3-bromopropyl)-
- 9-(3-BROMOPROPYL)-9H-CARBAZOLE
- 9-(3-bromopropyl)carbazole
- N-(3-Bromopropyl)carbazole
- KJSZNBRGRCCYHF-UHFFFAOYSA-N
- 9-(3-Bromopropyl)-9H-carbazole (ACI)
- N-(ω-Bromopropyl)carbazole
- E78955
- MFCD11164489
- B5183
- 84359-61-5
- SCHEMBL3223668
- CS-0378065
- DTXSID40444141
- AS-76729
- 9-(3-Bromopropyl)-9H-carbazole
-
- MDL: MFCD11164489
- Inchi: 1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
- InChI Key: KJSZNBRGRCCYHF-UHFFFAOYSA-N
- SMILES: BrCCCN1C2C(=CC=CC=2)C2C1=CC=CC=2
Computed Properties
- Exact Mass: 287.03096g/mol
- Monoisotopic Mass: 287.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9
- XLogP3: 4.4
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 54.0 to 58.0 deg-C
- Boiling Point: 419.6±37.0 °C at 760 mmHg
- Flash Point: 207.6±26.5 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
9-(3-Bromopropyl)-9H-carbazole Security Information
- Signal Word:warning
- Hazard Statement: H315+H319
- Warning Statement: P264+P280+P302+P352+P332+P313+P362+P364+P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
9-(3-Bromopropyl)-9H-carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5183-200MG |
9-(3-Bromopropyl)carbazole |
84359-61-5 | 98.0%(GC) | 200MG |
¥295.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5183-1G |
9-(3-Bromopropyl)carbazole |
84359-61-5 | 98.0%(GC) | 1G |
¥1150.0 | 2022-09-28 | |
| abcr | AB286869-200 mg |
9-(3-Bromopropyl)-9H-carbazole, 95%; . |
84359-61-5 | 95% | 200 mg |
€148.10 | 2023-07-20 | |
| abcr | AB286869-1 g |
9-(3-Bromopropyl)-9H-carbazole, 95%; . |
84359-61-5 | 95% | 1 g |
€421.60 | 2023-07-20 | |
| abcr | AB286869-200mg |
9-(3-Bromopropyl)-9H-carbazole, 95%; . |
84359-61-5 | 95% | 200mg |
€148.10 | 2025-04-16 | |
| abcr | AB286869-1g |
9-(3-Bromopropyl)-9H-carbazole, 95%; . |
84359-61-5 | 95% | 1g |
€421.60 | 2025-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5183-200MG |
9-(3-Bromopropyl)carbazole |
84359-61-5 | >98.0%(GC) | 200mg |
¥160.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5183-1G |
9-(3-Bromopropyl)carbazole |
84359-61-5 | >98.0%(GC) | 1g |
¥590.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5183-200MG |
9-(3-Bromopropyl)-9H-carbazole |
84359-61-5 | 98.0%(GC) | 200mg |
¥160.0 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5183-1G |
9-(3-Bromopropyl)-9H-carbazole |
84359-61-5 | 98.0%(GC) | 1g |
¥1150.0 | 2024-07-20 |
9-(3-Bromopropyl)-9H-carbazole Production Method
Production Method 1
1.2 Reagents: Ammonium hydroxide ; basified
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Acetonitrile ; 2 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Production Method 2
Production Method 3
1.2 12 h, 70 °C
Production Method 4
1.2 Solvents: Water ; cooled
Production Method 5
Production Method 6
1.2 4 d, rt → reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 3 h, rt → 80 °C; cooled
2.2 Reagents: Ammonium hydroxide ; basified
2.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Acetonitrile ; 2 h, rt
2.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Production Method 7
2.1 Reagents: Sodium hydride , 15-Crown-5 Solvents: Toluene ; 20 min, rt
2.2 4 d, rt → reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 3 h, rt → 80 °C; cooled
3.2 Reagents: Ammonium hydroxide ; basified
3.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Acetonitrile ; 2 h, rt
3.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Production Method 8
Production Method 9
9-(3-Bromopropyl)-9H-carbazole Raw materials
- 9-[3-[(Tetrahydro-2H-pyran-2-yl)oxy]propyl]-9H-carbazole
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- 3,4-Dihydro-2H-pyran
- 3-bromopropan-1-ol
9-(3-Bromopropyl)-9H-carbazole Preparation Products
9-(3-Bromopropyl)-9H-carbazole Suppliers
9-(3-Bromopropyl)-9H-carbazole Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 9-(3-Bromopropyl)-9H-carbazole
9-(3-Bromopropyl)-9H-carbazole: A Comprehensive Overview
9-(3-Bromopropyl)-9H-carbazole, identified by the CAS number 84359-61-5, is a significant compound in the realm of organic chemistry, particularly within the carbazole family. This compound has garnered attention due to its unique structural properties and versatile applications across various scientific domains. The molecule consists of a carbazole core, which is a tricyclic aromatic system, substituted with a 3-bromopropyl group at the 9-position. This substitution imparts distinct electronic and structural characteristics, making it a valuable compound for research and industrial applications.
The synthesis of 9-(3-Bromopropyl)-9H-carbazole typically involves a multi-step process, often starting with the preparation of the carbazole skeleton followed by alkylation at the 9-position. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and enhancing purity. The bromine atom in the 3-bromopropyl group serves as a reactive site, facilitating further functionalization and enabling its use as an intermediate in more complex molecular constructions.
In terms of physical properties, 9-(3-Bromopropyl)-9H-carbazole exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum reveals strong absorption bands in the visible region, indicative of its aromaticity and conjugation within the molecule. These properties make it suitable for applications in optoelectronic devices, where light absorption and electron transport are critical.
Recent studies have highlighted the potential of 9-(3-Bromopropyl)-9H-carbazole in organic electronics, particularly as a component in OLEDs (Organic Light Emitting Diodes). Researchers have demonstrated that incorporating this compound into OLED architectures can enhance device efficiency and stability due to its excellent charge transport properties. Additionally, its role as an electron donor in donor-acceptor systems has been explored, offering new avenues for photovoltaic applications.
Beyond electronics, 9-(3-Bromopropyl)-9H-carbazole has shown promise in medicinal chemistry. Its ability to act as a scaffold for bioactive molecules has led to investigations into its potential as an anti-cancer agent. Preclinical studies suggest that derivatives of this compound may exhibit selective cytotoxicity against cancer cells, making it a valuable lead compound for drug discovery efforts.
The environmental impact of 9-(3-Bromopropyl)-9H-carbazole has also been a topic of recent research. Studies indicate that while the compound is not inherently hazardous under normal conditions, its degradation pathways under various environmental conditions require further investigation to ensure sustainable practices in its production and use.
In conclusion, 9-(3-Bromopropyl)-9H-carbazole, CAS No. 84359-61-5, stands out as a versatile and multifaceted compound with applications spanning organic electronics, medicinal chemistry, and materials science. Its unique structural features and reactivity continue to drive innovative research, positioning it as a key player in the development of next-generation technologies.
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